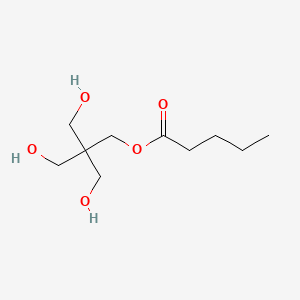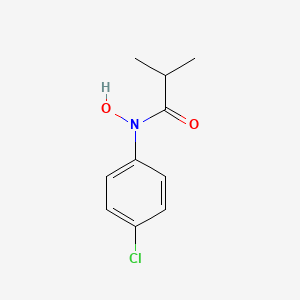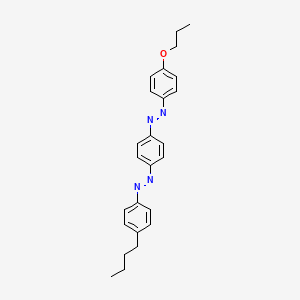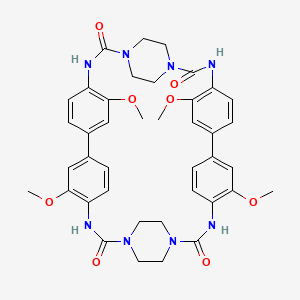
4-Pteridinamine, N,6,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pteridinamine, N,6,7-trimethyl- is a heterocyclic aromatic compound that belongs to the pteridine family It consists of a pyrimidine ring fused to a pyrazine ring, with three methyl groups attached to the nitrogen at position 6 and the carbon atoms at positions 6 and 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pteridinamine, N,6,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the pteridine ring system.
Industrial Production Methods
Industrial production of 4-Pteridinamine, N,6,7-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Pteridinamine, N,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pteridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at varying temperatures depending on the reactivity of the nucleophile.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, reduced pteridines, and oxidized derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
4-Pteridinamine, N,6,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives and heterocyclic compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 4-Pteridinamine, N,6,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit certain enzymes involved in nucleotide synthesis, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethyl-8-(1-D-ribityl)lumazine: Another pteridine derivative with similar structural features but different functional groups.
2,4,6-Triaminopyrimidine: A precursor in the synthesis of pteridine compounds, sharing the pyrimidine core structure.
Pterin: A basic pteridine compound with a similar ring system but lacking the methyl substitutions.
Uniqueness
4-Pteridinamine, N,6,7-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable compound for various synthetic and research applications.
Propiedades
| 7252-74-6 | |
Fórmula molecular |
C9H11N5 |
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
N,6,7-trimethylpteridin-4-amine |
InChI |
InChI=1S/C9H11N5/c1-5-6(2)14-9-7(13-5)8(10-3)11-4-12-9/h4H,1-3H3,(H,10,11,12,14) |
Clave InChI |
XZAFACWFMLGMKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=NC=N2)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






